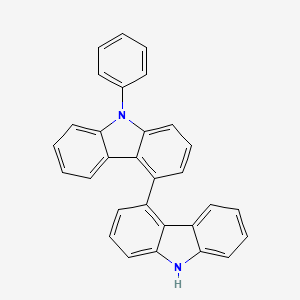
4-(9H-carbazol-4-yl)-9-phenylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-carbazol-4-yl)-9-phenylcarbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-carbazol-4-yl)-9-phenylcarbazole typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(9H-carbazol-4-yl)-9-phenylcarbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds or other functional groups into simpler forms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation might use alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated carbazole compounds .
Scientific Research Applications
4-(9H-carbazol-4-yl)-9-phenylcarbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its electronic properties.
Industry: It is a key material in the development of OLEDs and other optoelectronic devices due to its excellent hole-transporting properties
Mechanism of Action
The mechanism by which 4-(9H-carbazol-4-yl)-9-phenylcarbazole exerts its effects is primarily related to its electronic properties. In OLEDs, it functions as a hole-transporting material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and stability of the OLEDs by improving charge balance and reducing energy loss .
Comparison with Similar Compounds
Similar Compounds
4-(9H-carbazol-9-yl)triphenylamine: Another hole-transporting material used in OLEDs.
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline: A bipolar molecule used in phosphorescent OLEDs.
Uniqueness
4-(9H-carbazol-4-yl)-9-phenylcarbazole stands out due to its unique combination of stability, electronic properties, and ease of synthesis. Its structure allows for efficient hole transport, making it particularly valuable in the development of high-performance OLEDs .
Properties
Molecular Formula |
C30H20N2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(9H-carbazol-4-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C30H20N2/c1-2-10-20(11-3-1)32-27-18-7-5-13-24(27)30-22(15-9-19-28(30)32)21-14-8-17-26-29(21)23-12-4-6-16-25(23)31-26/h1-19,31H |
InChI Key |
QKOMEUVGZUQNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=C6C7=CC=CC=C7NC6=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















